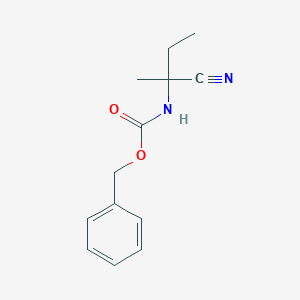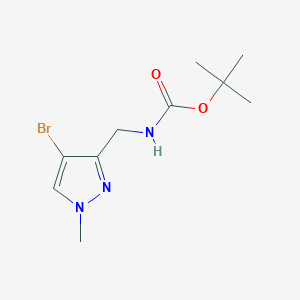
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its potential use as a pharmaceutical intermediate, especially in the synthesis of anticancer drugs like Lorlatinib .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar palladium-catalyzed processes due to their efficiency and scalability. The use of continuous flow reactors could also be explored to enhance the production yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a pharmaceutical intermediate in the synthesis of anticancer drugs like Lorlatinib.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is not well-documented. as a pharmaceutical intermediate, it likely interacts with specific molecular targets and pathways involved in cancer cell proliferation and survival. The exact molecular targets and pathways would depend on the final drug product synthesized from this intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-tert-butyl-3-methylpyrazole: This compound shares a similar pyrazole core but lacks the carbamate group.
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)carbamate: Another similar compound with a cyano group instead of a methyl group.
Uniqueness
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of anticancer drugs highlights its importance in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H16BrN3O2 |
|---|---|
Poids moléculaire |
290.16 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-5-8-7(11)6-14(4)13-8/h6H,5H2,1-4H3,(H,12,15) |
Clé InChI |
WRZMHXWRCZNOCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=NN(C=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


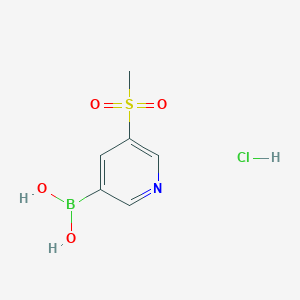
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13506893.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
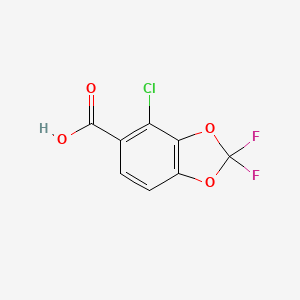
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
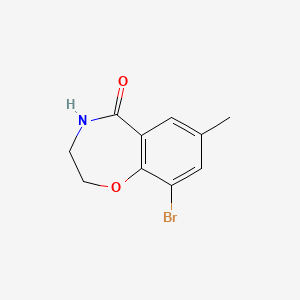
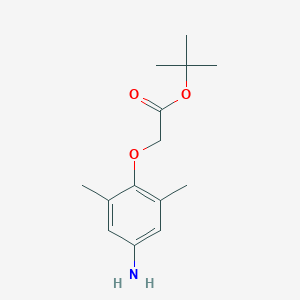
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B13506935.png)
![(4aS,7aS)-1-[(5-methylthiophen-2-yl)methyl]-octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13506948.png)

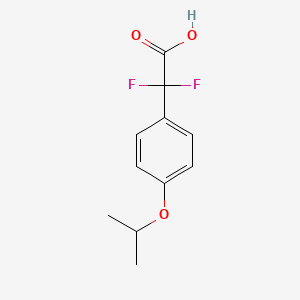
![2,2-difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B13506960.png)
![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
